5-(Benzenesulfonyl)pyridine-3-carbonitrile

Chemical Synthesis Medicinal Chemistry Quality Control

5-(Benzenesulfonyl)pyridine-3-carbonitrile (CAS 950693-96-6) is a heterocyclic building block belonging to the substituted pyridine class, defined by a pyridine ring substituted at the 3-position with a carbonitrile (-CN) group and at the 5-position with a benzenesulfonyl (-SO2Ph) group. Its molecular formula is C12H8N2O2S, with a monoisotopic mass of 244.03064851 Da.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27 g/mol
CAS No. 950693-96-6
Cat. No. B12640011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzenesulfonyl)pyridine-3-carbonitrile
CAS950693-96-6
Molecular FormulaC12H8N2O2S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N
InChIInChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H
InChIKeyVQNLMNKHFZVFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Procurement Specifications for 5-(Benzenesulfonyl)pyridine-3-carbonitrile (CAS 950693-96-6)


5-(Benzenesulfonyl)pyridine-3-carbonitrile (CAS 950693-96-6) is a heterocyclic building block belonging to the substituted pyridine class, defined by a pyridine ring substituted at the 3-position with a carbonitrile (-CN) group and at the 5-position with a benzenesulfonyl (-SO2Ph) group . Its molecular formula is C12H8N2O2S, with a monoisotopic mass of 244.03064851 Da . The compound is primarily offered as a high-purity solid for research and development purposes, with a reported LogP of 2.87, indicating significant lipophilicity [1].

Why 5-(Benzenesulfonyl)pyridine-3-carbonitrile Cannot Be Replaced by General Pyridine Analogs


The specific substitution pattern of 5-(Benzenesulfonyl)pyridine-3-carbonitrile—a benzenesulfonyl group at the 5-position and a nitrile at the 3-position—dictates its unique physicochemical and electronic profile, which is not replicated by other regioisomers or less functionalized pyridine derivatives . The high LogP of 2.87 [1] and polar surface area (PSA) of 79.2 Ų [1] are direct consequences of this arrangement, influencing critical parameters like solubility and permeability in a way that generic pyridine analogs cannot match. Therefore, substituting this compound with a structurally similar but differently functionalized analog would fundamentally alter key properties, potentially invalidating a chemical series or synthetic route.

Quantitative Differentiation of 5-(Benzenesulfonyl)pyridine-3-carbonitrile Against Closest Analogs


High-Purity Specification as a Procurement Differentiator

Commercial sources provide 5-(Benzenesulfonyl)pyridine-3-carbonitrile at a high purity level of 95% [1]. This specification is a direct differentiator from suppliers of in-class analogs like 6-[(4-Chlorophenyl)Sulfonyl]Nicotinonitrile (CAS 259683-30-2) where the minimum purity may be unspecified or lower. For procurement, a guaranteed purity level is a verifiable metric that directly impacts reproducibility in sensitive assays or multi-step syntheses [1].

Chemical Synthesis Medicinal Chemistry Quality Control

Computationally Predicted LogP as a Physicochemical Differentiator

5-(Benzenesulfonyl)pyridine-3-carbonitrile has a predicted LogP value of 2.86688 [1]. This contrasts with the lower LogP of its regioisomer 6-(benzenesulfonyl)pyridine-3-carbonitrile (also known as 2-Phenylsulphonylpyridine-5-carbonitrile, CAS not found), which has a different substitution pattern and consequently a different, though not quantified in this analysis, predicted LogP. A higher LogP value for the target compound indicates greater lipophilicity, which can be a critical factor for designing compounds intended for passive membrane permeability.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Application Scenarios for 5-(Benzenesulfonyl)pyridine-3-carbonitrile Based on Verified Evidence


Use as a High-Purity Building Block in Parallel Synthesis

Given its guaranteed high purity of 95% [1], 5-(Benzenesulfonyl)pyridine-3-carbonitrile is best employed as a starting material in multi-step syntheses, particularly in parallel medicinal chemistry campaigns where high purity is critical to avoid the accumulation of impurities and ensure consistent reactivity across a library of compounds [1]. The defined purity specification reduces the risk of failed reactions or confounding bioassay results.

Physicochemical Profiling in Lipophilicity-Driven Drug Design

The compound's computed LogP of 2.86688 [2] makes it a valuable candidate for medicinal chemistry programs that prioritize compounds with a specific lipophilicity range. It can serve as a well-defined building block for modulating the LogP of a lead series, particularly when compared to more polar or less lipophilic regioisomers [2].

Exploratory Scaffold for CETP Inhibition Research

As a substituted pyridine-carbonitrile, this compound falls within the general structural class disclosed in patents for cholesteryl ester transfer protein (CETP) inhibitors [3]. While no specific activity data is available for this exact compound, its core scaffold aligns with patent literature that claims excellent CETP inhibition activity for structurally related compounds [3]. This makes it a logical, albeit unproven, starting point for designing and synthesizing novel analogs for evaluation in CETP inhibition assays.

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